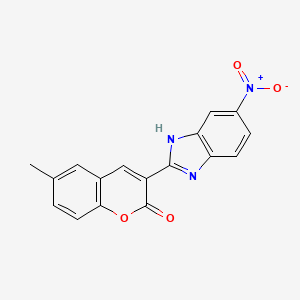

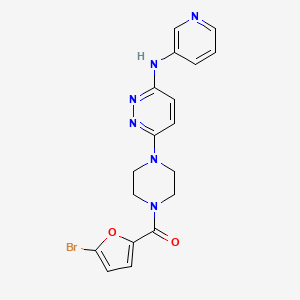

![molecular formula C5H7N3 B2788535 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole CAS No. 6573-19-9](/img/structure/B2788535.png)

1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole is a heterocyclic compound with a unique bicyclic structure.

作用機序

Target of Action

The primary target of 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole is the Aurora kinases . Aurora kinases are a small family of three closely related Ser/Thr protein kinases, namely, Aurora-A, -B, and -C . They play crucial roles in cell cycle regulation during mitosis or meiosis .

Mode of Action

This compound interacts with Aurora kinases by inhibiting their activity . This compound shows low nanomolar potency against these anticancer kinase targets .

Biochemical Pathways

The inhibition of Aurora kinases by this compound affects major mitotic events such as centrosome maturation and separation, mitotic spindle assembly, chromosome separation, and cytokinesis . This disruption can lead to cell cycle arrest and apoptosis, particularly in cancer cells where Aurora kinases are often overexpressed .

Result of Action

The inhibition of Aurora kinases by this compound leads to high antiproliferative activity on different cancer cell lines . It also demonstrates high efficacy in in vivo tumor models .

生化学分析

Biochemical Properties

1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole interacts with Aurora kinases, a family of enzymes that play a crucial role in cell division . The compound shows low nanomolar potency against these anticancer kinase targets . The nature of these interactions involves the compound binding to the ATP pocket of the kinases, inhibiting their activity .

Cellular Effects

The effects of this compound on cells are significant. It has high antiproliferative activity on different cancer cell lines . The compound influences cell function by inhibiting Aurora kinases, which can lead to cell cycle arrest and apoptosis .

Molecular Mechanism

This compound exerts its effects at the molecular level by inhibiting the activity of Aurora kinases . This inhibition occurs when the compound binds to the ATP pocket of the kinases, preventing them from phosphorylating their substrates .

Temporal Effects in Laboratory Settings

It has been observed to have high efficacy in in vivo tumor models .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At well-tolerated doses, it has demonstrated significant tumor growth inhibition .

Metabolic Pathways

Its interaction with Aurora kinases suggests it may influence pathways related to cell division .

Transport and Distribution

Its ability to inhibit Aurora kinases suggests it may be able to cross the cell membrane and interact with intracellular targets .

Subcellular Localization

Given its interaction with Aurora kinases, it is likely to be found in the cytoplasm where these kinases are located .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of pyrrole with hydrazine derivatives, followed by cyclization to form the pyrazole ring . The reaction conditions often include the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis on a larger scale would likely involve optimization of the reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

化学反応の分析

Types of Reactions: 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones, potentially altering the compound’s biological activity.

Reduction: This reaction can be used to modify the electronic properties of the compound, potentially enhancing its reactivity or stability.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups such as halogens or alkyl groups .

科学的研究の応用

1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole has a wide range of applications in scientific research:

Biology: The compound is used in studies related to enzyme inhibition and protein interactions.

Industry: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules

類似化合物との比較

1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole derivatives: These compounds have similar structures but with various substituents that can alter their biological activity.

Pyrrolopyrazine derivatives: These compounds share a similar bicyclic structure but differ in the arrangement of nitrogen atoms and the presence of additional functional groups.

Uniqueness: this compound is unique due to its specific inhibition profile against Aurora kinases and its potential for further modification to enhance its biological activity. Its versatility as a scaffold for drug development sets it apart from other similar compounds .

特性

IUPAC Name |

1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3/c1-4-2-7-8-5(4)3-6-1/h2,6H,1,3H2,(H,7,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVRWHBCQJCUBFE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(CN1)NN=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

109.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What makes 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole of interest in medicinal chemistry?

A: This bicyclic compound has garnered significant interest due to its ability to inhibit specific protein kinases, particularly Aurora kinases. [, ] These kinases play a crucial role in cell cycle regulation, and their dysregulation is implicated in various cancers. [, ] Inhibiting Aurora kinases presents a promising strategy for anticancer therapies. [, ]

Q2: How does this compound interact with Aurora kinases?

A: While the exact binding mechanism requires further investigation, research suggests that derivatives of this compound target the ATP-binding pocket of Aurora kinases. [] This interaction disrupts the kinase activity, ultimately interfering with cell cycle progression and inhibiting tumor cell proliferation. []

Q3: Can you provide examples of specific this compound derivatives with potent Aurora kinase inhibitory activity?

A: Research by [] identified compound 9d as a potent Aurora kinase inhibitor. This derivative demonstrated low nanomolar potency against Aurora kinases and additional anticancer kinase targets. []

Q4: What is known about the structure of this compound derivatives?

A: These compounds are characterized by a bicyclic structure consisting of a pyrrole and a pyrazole ring fused together. [, ] The core structure can be modified with various substituents, influencing the compound's activity and selectivity. [, ] For instance, the introduction of a 5-phenylacetyl group significantly enhanced the inhibitory activity against Aurora kinases. []

Q5: How does the structure of this compound derivatives influence their activity?

A: Structure-activity relationship (SAR) studies have revealed that modifications to the core structure, particularly at the 1, 3, and 5 positions, significantly impact the compound's potency and selectivity. [, ] Researchers have synthesized various derivatives with substitutions at these positions to optimize their interaction with target kinases. [, ]

Q6: Beyond Aurora kinases, are there other potential therapeutic targets for this compound derivatives?

A: Research suggests that this scaffold holds promise for inhibiting cyclin-dependent kinase 2 (CDK2), another crucial regulator of the cell cycle. [] The development of potent and selective CDK2 inhibitors is an active area of research for cancer therapy.

Q7: What are the potential advantages of this compound as a scaffold for developing kinase inhibitors?

A: The this compound scaffold offers several advantages. Firstly, its synthetic accessibility allows for the generation of diverse derivatives. [, ] Secondly, its ability to be tailored for specific kinase targets enhances its potential for developing selective inhibitors. [, ] Lastly, early studies suggest that certain derivatives possess favorable pharmacokinetic properties, increasing their potential for in vivo applications. []

Q8: Have this compound derivatives been tested in biological models?

A: Yes, promising in vitro and in vivo results have been reported. For instance, compound 9d displayed high antiproliferative activity against various cancer cell lines. [] Furthermore, it demonstrated significant efficacy in in vivo tumor models. [] These findings highlight the potential of this compound class for further preclinical and potentially clinical development.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Cyanobicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B2788458.png)

![3-(azepane-1-carbonyl)-1-[(2-methylphenyl)methyl]-1H-4lambda6,1,2-benzothiadiazine-4,4-dione](/img/structure/B2788459.png)

![4,6-difluoro-2-[4-(naphthalene-1-carbonyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B2788461.png)

![N-cyclohexyl-2-(5-methoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2788468.png)

![4-(4-acetylphenyl)-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide](/img/structure/B2788470.png)

![N-{3-[(3-methoxypropyl)amino]quinoxalin-2-yl}-4-methylbenzene-1-sulfonamide](/img/structure/B2788472.png)

![Methyl (2R)-2-amino-2-(3-bicyclo[4.1.0]hept-3-enyl)acetate;hydrochloride](/img/structure/B2788473.png)

![2,4,6-trimethyl-N-[4-(trifluoromethyl)-1,3-thiazol-2-yl]benzenesulfonamide](/img/structure/B2788474.png)

![2-({6-[(4-chlorophenyl)methyl]-1-ethyl-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2788475.png)